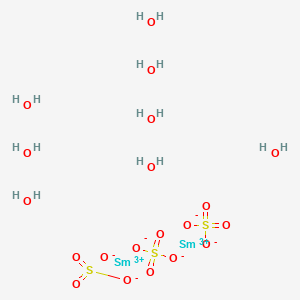

Samarium(III) sulfate octahydrate

Description

BenchChem offers high-quality Samarium(III) sulfate octahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium(III) sulfate octahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

samarium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICAFVHZPBSARB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-58-2 | |

| Record name | Samarium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Thermodynamic Profiling of Samarium(III) Sulfate Octahydrate

Executive Summary

Samarium(III) sulfate octahydrate (

Structural and Fundamental Physical Properties

Lanthanide sulfates are notable for their complex coordination chemistry. In the solid state, samarium(III) sulfate octahydrate typically crystallizes in the monoclinic crystal system (space group C2/c). Because the

Table 1: Physicochemical Properties of

| Property | Value | Analytical Context / Reference |

| Molecular Formula | Standard octahydrate form[1] | |

| Molecular Weight | 733.03 g/mol | Calculated standard atomic weights[1] |

| Appearance | Light yellow crystalline powder | Characteristic of |

| Density | 2.93 g/cm³ at 25 °C | High density typical of lanthanide salts[2] |

| Aqueous Solubility | ~2.67 g/100 g | Exhibits retrograde solubility[2] |

| Dehydration Temperature | ~450 °C | Complete loss of 8 lattice water molecules[3] |

Thermodynamic Behavior: Retrograde Aqueous Solubility

Unlike most transition metal salts, samarium(III) sulfate octahydrate exhibits retrograde solubility —its solubility in water decreases sharply as temperature increases[4].

Mechanistic Causality: The dissolution of the highly charged

Protocol 1: Isothermal Saturation Method for Retrograde Solubility Profiling

To accurately model this behavior without premature precipitation, the following self-validating protocol must be used:

-

Solvent Preparation: Use ultra-pure deionized water (18.2 MΩ·cm) to prevent common-ion effects from trace impurities.

-

Equilibration: Suspend an excess of

in the solvent within a jacketed reaction vessel. Maintain the temperature using a circulating thermostated bath (±0.1 °C precision). -

Self-Validation Step: Approach the target temperature from two directions: undersaturation (heating to target) and supersaturation (cooling to target). Stir for 72 hours. If the final

concentrations from both vessels match within a 1% margin of error, thermodynamic equilibrium is validated. -

Phase Separation: Filter the suspension rapidly using a pre-heated 0.22 µm PTFE syringe filter to prevent temperature drops that would artificially re-dissolve the precipitate.

-

Quantification: Determine

concentration via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

Workflow for determining the retrograde solubility of Sm2(SO4)3·8H2O.

Thermal Decomposition Kinetics

The thermal stability of samarium(III) sulfate octahydrate is defined by a multi-step decomposition mechanism. The compound undergoes complete dehydration at approximately 450 °C to form the anhydrous sulfate[3].

Protocol 2: High-Resolution TGA/DSC Analysis

To differentiate between surface moisture and lattice-bound water, Thermogravimetric Analysis (TGA) must be coupled with Differential Scanning Calorimetry (DSC).

-

Sample Preparation: Load 10–15 mg of crystalline

into an alumina crucible. -

Atmosphere Control: Purge the furnace with dry Nitrogen (

) at 50 mL/min to sweep away evolved water vapor and prevent secondary hydration reactions. -

Heating Program: Apply a strict heating rate of 5 °C/min from 25 °C to 1000 °C. Faster rates will cause thermal lag, blurring the distinct dehydration steps.

-

Self-Validation Step (Mass Balance): The theoretical mass fraction of the 8 water molecules is calculated as

. If the TGA mass loss plateau at 450 °C reads exactly ~19.6%, the purity of the octahydrate starting material and the accuracy of the dehydration model are simultaneously validated.

Thermal decomposition pathway of Samarium(III) sulfate octahydrate.

Applications in Advanced Materials & Radiopharmaceuticals

The unique physical properties of

-

Photonics and Magnetics: The compound is heavily utilized in the doping of specialized glass formulations, phosphors, and solid-state lasers, as well as in the synthesis of thermoelectric devices and high-end permanent magnets[5].

-

Radiopharmaceuticals: In drug development, highly pure samarium(III) sulfate is a critical precursor for generating Samarium-153 (

)[1]. When chelated with ligands like EDTMP (ethylenediaminetetra(methylene phosphonic acid)), it forms

Conclusion

Samarium(III) sulfate octahydrate is a complex inorganic salt defined by its monoclinic crystal lattice, retrograde aqueous solubility, and precise thermal decomposition kinetics. By employing self-validating analytical protocols—such as bidirectional isothermal equilibration and mass-balance-verified TGA—researchers can ensure absolute precision when utilizing this compound in the synthesis of advanced photonics and life-saving radiopharmaceuticals.

References

-

[1] Samarium(III) sulfate octahydrate - Chem-Impex, Chem-Impex. 1

-

[3] Samarium(III) sulfate octahydrate (Sm2(SO4)3•8H2O)-Crystalline - FUNCMATER, FuncMater. 3

-

[5] SAMARIUM SULFATE | 13465-58-2 - ChemicalBook, ChemicalBook. 5

-

[4] Solubilities of individual light rare earth sulfates (lanthanum to europium) in water and H2SO4 solutions, ResearchGate. 4

-

[2] CRC Handbook of Chemistry and Physics, 88th Edition, ICDST.2

Sources

Technical Guide: Solubility of Samarium Sulfate in Water and Acid

Executive Summary

The solubility behavior of samarium(III) sulfate,

This guide provides an authoritative technical analysis of samarium sulfate’s solubility profile in aqueous and acidic media (

Physicochemical Profile

Before addressing solubility, the solid-state properties of the solute must be defined to ensure stoichiometric accuracy in solution preparation.

| Property | Specification |

| Compound Name | Samarium(III) Sulfate Octahydrate |

| Chemical Formula | |

| Molecular Weight | 733.03 g/mol |

| Crystal System | Monoclinic |

| Appearance | Light yellow crystalline powder |

| Density | 2.93 g/cm³ (at 25°C) |

| Hygroscopicity | Moderately hygroscopic; stable in air |

Solubility in Water: The Retrograde Phenomenon

Thermodynamic Mechanism

The dissolution of samarium sulfate in water is exothermic (

The equilibrium expression is:

Quantitative Solubility Data

The following table summarizes the solubility of samarium sulfate in water. Note the sharp decline as temperature approaches the critical range for pressurized hydrometallurgy.

| Temperature (°C) | Solubility (molal, m) | Solubility (g anhydrous salt / 100g | Phase Stability |

| 25 | 0.033 | ~2.42 | Stable Octahydrate |

| 100 | ~0.015 | ~1.10 | Transition to lower hydrate |

| 200 | ~0.003 | ~0.22 | Pressurized vessel required |

| 350 | 0.006 | Severe precipitation |

Data derived from Marshall & Slusher (1975).[1]

Dissolution Pathway Diagram

The following diagram illustrates the competitive interactions governing the retrograde behavior.

Figure 1: Thermodynamic cycle of samarium sulfate dissolution. Strong hydration enthalpy releases heat, making the reverse reaction (precipitation) favorable at high temperatures.

Solubility in Acid Media

The solubility behavior changes drastically depending on the anion present in the acid.

Sulfuric Acid ( ): The Common Ion Effect

In sulfuric acid, the presence of excess sulfate ions (

-

Low Acid Concentration (< 2M): Solubility is significantly lower than in pure water.

-

High Temperature (150–250°C): In

solutions, samarium sulfate behaves as a 2-2 electrolyte (forming species like

Hydrochloric ( ) & Nitric Acid ( ): Complexation & Protonation

In non-sulfate mineral acids, solubility increases .

-

Protonation:

ions react with -

Ionic Strength: High ionic strength in concentrated acids can decrease activity coefficients, further enhancing solubility.

Comparative Solubility Matrix

| Solvent Media | Relative Solubility | Mechanism | Application |

| Water (25°C) | Moderate (~2.4%) | Standard hydration | Baseline reference |

| 0.5 M | Low | Common Ion Effect | Crystallization / Precipitation |

| 2.0 M | High | Sulfate Protonation | Dissolving oxide/salt for analysis |

| 2.0 M | High | Sulfate Protonation | Radiochemical separation |

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility data (e.g., for drug formulation), the following "Isothermal Saturation Method" is the gold standard.

Workflow Protocol

Objective: Determine equilibrium solubility of

Reagents:

-

Samarium Oxide (

, 99.9% purity) converted to sulfate OR commercial Samarium Sulfate Octahydrate. -

Deionized water (18.2 MΩ).

-

0.1 M EDTA standard solution.

-

Xylenol Orange indicator.[2]

Step-by-Step Methodology:

-

Preparation: Add excess solid

to 50 mL of solvent (water or acid) in a jacketed glass vessel. -

Equilibration: Stir magnetically at

.-

Duration: Minimum 24 hours (48-72 hours recommended for viscous acid solutions).

-

-

Sampling: Stop stirring and allow phases to separate for 1 hour at temperature.

-

Filtration: Withdraw supernatant using a syringe filter (0.45 µm, PVDF) pre-heated to

to prevent crystallization in the filter. -

Quantification (Titration):

-

Buffer aliquot to pH 5.5–6.0 using Hexamethylenetetramine (Hexamine).

-

Add Xylenol Orange indicator (solution turns violet).

-

Titrate with EDTA until color changes from violet to yellow.

-

Calculation:

-

Experimental Workflow Diagram

Figure 2: Validated workflow for solubility determination. Pre-heating the filter is a critical control point to prevent error from retrograde precipitation.

Applications & Implications

Radiopharmaceutical Production (Sm-153)

In the production of Samarium-153 lexidronam (Quadramet) , solubility control is vital. The precursor

Rare Earth Separation

The retrograde solubility of samarium sulfate is exploited in the fractional crystallization process. By heating a mixed rare-earth sulfate solution, light lanthanide sulfates (like Sm, La, Ce) precipitate out preferentially compared to heavy rare earths, allowing for bulk separation without organic solvents.

References

-

Marshall, W. L., & Slusher, R. (1975).[1] Solubility and thermodynamic functions for a 3-2 salt, samarium sulfate, in water and sulfuric acid solutions at temperatures to 350°C. Journal of Inorganic and Nuclear Chemistry, 37(10), 2171-2176.[1]

-

Spedding, F. H., & Jaffe, S. (1954). Conductances, Solubilities and Ionization Constants of Some Rare Earth Sulfates in Aqueous Solutions at 25°C. Journal of the American Chemical Society, 76(4), 882–884.

- Mioduski, T. (1998). Double sulphates of the rare earth elements: formula and structure. Journal of Alloys and Compounds, 275, 808-811.

-

European Medicines Agency. (2021). Quadramet (Samarium-153 lexidronam) Product Information.

- Habashi, F. (2013). Extractive Metallurgy of Rare Earths. Canadian Metallurgical Quarterly, 52(3), 224-233.

Sources

Spectroscopic Analysis of Samarium(III) Solvates: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of Samarium(III) (

Theoretical Framework: The Electronic Structure

The spectroscopic signature of

Energy Level Diagram & Transitions

The emissive state of

| Transition | Wavelength ( | Nature | Sensitivity to Environment |

| ~560–565 nm | Magnetic Dipole (MD) | Low. Acts as an internal standard. | |

| ~595–605 nm | Mixed MD / Electric Dipole (ED) | Moderate. Often the most intense band (Orange). | |

| ~640–650 nm | Electric Dipole (ED) | High (Hypersensitive). Diagnostic for symmetry/solvation. | |

| ~700–710 nm | Electric Dipole | Low intensity. |

The "Hypersensitive" Fingerprint

The

Expert Insight: When analyzing Sm-solvates, calculate the asymmetry ratio (

Optical Spectroscopy: Self-Validating Luminescence Protocols

Luminescence is the primary tool for determining the solvation number (

Visualization: Photophysical Pathway

The following diagram illustrates the energy flow and the critical "Quenching Pathway" caused by O-H oscillators in solvents like water or methanol.

Caption: Energy flow in Sm(III) solvates. High-frequency O-H vibrations (Quenching node) compete with radiative decay, reducing lifetimes.

Protocol: Determination of Solvation Number ( )

This protocol uses the luminescence lifetime (

Prerequisites:

-

Pulsed excitation source (e.g., Xenon flash lamp or N2 laser).

-

Solvents: Anhydrous

and -

Critical Control: Ensure

isotopic purity is >99.9% to avoid false quenching data.

Step-by-Step Workflow:

-

Sample Preparation: Prepare two identical samples of the Sm(III) solvate/complex, one in

and one in -

Lifetime Acquisition:

-

Calculation: Apply the modified Horrocks-Sudnick equation specific to Samarium(III):

-

Where

is in milliseconds (ms). -

Standard Constants for Sm:

and correction factor

-

Interpretation:

-

If

: The species is likely the nona-aquo ion -

If

: The Sm ion is fully encapsulated by chelators; no solvent is coordinated.

Instrumental Artifact Warning

Expert Note: When using commercial fluorometers (e.g., Horiba QuantaMaster), be aware of instrumental artifacts often appearing near 7750 cm⁻¹ and 8300 cm⁻¹ . These can be mistaken for NIR transitions.[4] Always validate questionable peaks by changing the excitation wavelength; if the Raman/Rayleigh scatter shifts but the peak remains fixed, it is real. If it behaves erratically, it is likely an artifact [1].[4]

Magnetic Resonance: Sm(III) as a Shift Reagent

Samarium(III) is paramagnetic, but unlike Gadolinium (which broadens lines to oblivion), Sm(III) has a short electronic relaxation time (

The Evans Method for Magnetic Susceptibility

To confirm the oxidation state and solvate consistency, measure the magnetic moment (

-

Setup: Use a coaxial NMR tube. Inner tube contains Reference + Solvent + Sm-Solvate. Outer tube contains Reference + Solvent (diamagnetic).

-

Measurement: Observe the chemical shift difference (

) of the solvent/reference peak between the inner and outer tubes. -

Calculation:

-

Sm(III) typically exhibits

at room temperature. Deviations suggest oxidation to Sm(II) or clustering.

-

Structural Diagnosis via PCS

In a solvate

-

Contact Shift: Through-bond spin delocalization. Affects nuclei directly bonded to Sm.

-

Pseudocontact Shift (PCS): Through-space dipolar coupling. Dependent on the geometric factor

. -

Application: If the solvent (e.g., DMSO) is coordinated, the methyl protons of the coordinated DMSO will appear distinct from bulk DMSO, often shifted upfield or downfield by several ppm depending on the magnetic anisotropy axis.

Case Study: Sm-153 Radiopharmaceuticals

In drug development, the "solvate" is often the precursor to the final chelate. For Samarium-153 Lexidronam (Quadramet) , the stability of the complex in vivo is paramount.

Analytical Workflow for Radiochemical Purity

The following Graphviz diagram outlines the self-validating workflow to ensure the Sm is fully chelated (drug form) and not a free solvate (toxic).

Caption: Workflow distinguishing free Sm-solvates from chelated drug product.

Spectroscopic Validation of Chelation

-

Free Solvate (

): Low intensity hypersensitive transition ( -

Chelate (Sm-EDTMP): High intensity hypersensitive transition due to the distorted field of the phosphonate ligands. Hydration number

(encapsulated). -

Drug Safety: If the luminescence lifetime measurement yields a

value > 0, the drug is potentially unstable, as water access to the metal center implies a kinetic pathway for decomplexation in vivo [2].

References

-

Nawrocki, P. R., et al. "Electronic Energy Levels and Optical Transitions in Samarium(III) Solvates." ChemRxiv, 2022. Link

-

Goethals, L. R., et al. "Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy." Frontiers in Medicine, 2021. Link

-

Kimura, T., & Kato, Y. "Luminescence study on determination of the hydration number of Sm(III) and Dy(III)." Journal of Alloys and Compounds, 1995. Link

-

Horrocks, W. D., & Sudnick, D. R. "Lanthanide ion luminescence probes of the structure of biological macromolecules."[5] Accounts of Chemical Research, 1981.[5] Link

Sources

"health and safety data for Samarium(III) sulfate octahydrate"

An In-depth Technical Guide to the Health and Safety of Samarium(III) Sulfate Octahydrate

Introduction: Samarium(III) sulfate octahydrate (Sm₂(SO₄)₃·8H₂O) is a rare-earth compound with increasing applications in catalysis, specialty glass manufacturing, and as a precursor for advanced luminescent materials.[1][2] As its use in research and development expands, a comprehensive understanding of its health and safety profile is imperative for professionals handling the material. This guide synthesizes critical safety data, provides field-proven handling protocols, and explains the causality behind safety recommendations to ensure the well-being of laboratory personnel and the integrity of their work.

Physicochemical Identity and Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics influence storage, handling, and emergency response procedures.

| Property | Data | Source(s) |

| Chemical Formula | Sm₂(SO₄)₃·8H₂O | [3][4][5] |

| CAS Number | 13465-58-2 | [3][4][5] |

| Molecular Weight | 733.03 g/mol | [3][5] |

| Appearance | Light yellow or colorless crystalline powder | [1][2][6] |

| Solubility | Soluble in water | [5] |

| Density | ~2.93 g/cm³ | [2][5] |

| Decomposition Point | 450°C (loses water) | [2][5] |

Hazard Identification and GHS Classification

Samarium(III) sulfate octahydrate is classified as a hazardous substance under the Globally Harmonized System (GHS). The following information is critical for immediate hazard recognition in the laboratory.

GHS Pictogram:

Signal Word: Warning [3][4][5]

Hazard Statements:

Precautionary Statements (Selected):

-

P280: Wear protective gloves/eye protection/face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]

The following workflow diagram illustrates the logical process of risk mitigation when planning an experiment involving this compound.

Caption: A logical workflow for mitigating risks before handling the compound.

Toxicological Profile and Health Effects

While specific toxicological data for Samarium(III) sulfate octahydrate is limited, the known effects are consistent with other irritant dusts and soluble rare-earth compounds.[3]

-

Acute Toxicity: The primary routes of occupational exposure are inhalation of dust and direct contact with skin and eyes.[8]

-

Skin and Eye Contact: Direct contact with the crystalline powder causes irritation, characterized by redness, itching, and pain.[4][7] Serious eye irritation can result from direct contact, necessitating immediate and thorough rinsing.[3][4]

-

Inhalation: Inhaling the dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[4][7]

-

-

Chronic Toxicity: Data on the long-term effects of this specific compound is not widely available.[3] However, prolonged inhalation of rare-earth compounds can lead to pneumoconiosis, a restrictive lung disease.[9] Some rare-earth compounds may also have effects on blood coagulation.[9][10] Due to the lack of comprehensive data, exposure should be minimized as a guiding principle.

Protocols for Safe Handling, Storage, and Disposal

Engineering Controls

The primary method for controlling exposure to hazardous dusts is through engineering controls. All procedures that involve weighing, transferring, or otherwise handling the solid form of Samarium(III) sulfate octahydrate must be performed within a certified chemical fume hood to prevent inhalation.[3][4]

Personal Protective Equipment (PPE)

PPE is a critical secondary line of defense. The choice of PPE is dictated by the physical form of the chemical being handled.

Caption: Decision tree for selecting appropriate PPE based on the material's form.

-

Eye/Face Protection: Use chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

-

Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[3][4]

-

Respiratory Protection: For situations where dust cannot be controlled by a fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.

Storage Protocol

Proper storage is essential for maintaining chemical stability and preventing accidental exposure.

-

Container: Keep the container tightly closed in its original packaging.[4][7]

-

Environment: Store in a cool, dry, and well-ventilated area.[4][7]

-

Incompatibilities: Store away from strong oxidizing agents and moisture.[10]

Disposal Protocol

Waste generated from Samarium(III) sulfate octahydrate is considered hazardous.

-

Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed container.

-

Dispose of the container through a licensed hazardous waste disposal company.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Move the person to fresh air.[3][4] 2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][7] 3. Seek immediate medical attention.[3][4] |

| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4] 3. Seek medical attention if irritation develops or persists.[4][7] |

| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] 2. Remove contact lenses if present and easy to do.[3][4] 3. Seek immediate medical attention.[3][4] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water.[3] 3. Never give anything by mouth to an unconscious person.[3] 4. Seek immediate medical attention.[3] |

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing the full PPE described in Section 4.2, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

-

Place the material into a suitable, sealed container for hazardous waste disposal.

-

Clean the spill area thoroughly with wet paper towels and decontaminate the area.

-

Place all cleanup materials into the hazardous waste container.

References

-

SAFETY DATA SHEET - Samarium (III) sulfate. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

-

SDS Samarium. (n.d.). Ames Laboratory. Retrieved from [Link]

-

Safety Data Sheet for Samarium Oxide. (n.d.). BuyIsotope. Retrieved from [Link]

-

Material Safety Data Sheet - Samarium, 99.9%, Chunks. (2005, October 3). Cole-Parmer. Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for Stable (Nonradioactive) Samarium Chloride and Samarium Nitrate. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Samarium SDS. (n.d.). Trace Sciences International. Retrieved from [Link]

-

Samarium (-144, -148, -149, -150, -152, -154) Oxide Safety Data Sheet. (2013, January 1). Purdue University. Retrieved from [Link]

-

THE ACUTE MAMMALIAN TOXICITY OF RARE EARTH NIT RATES AND OXIDES. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Safety Data Sheet: Samarium (III) oxide. (n.d.). Carl ROTH. Retrieved from [Link]

-

Samarium, Radioactive. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SAMARIUM SULFATE | 13465-58-2 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Samarium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 6. CAS 13465-58-2: Samarium(III) sulfate octahydrate [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. physics.purdue.edu [physics.purdue.edu]

- 9. What is the use and hazards of Samarium oxide?_Chemicalbook [chemicalbook.com]

- 10. tracesciences.com [tracesciences.com]

Methodological & Application

"using Samarium(III) sulfate octahydrate as a catalyst precursor"

Executive Summary

Samarium(III) sulfate octahydrate [

Part 1: Material Science & Critical Handling

The Solubility Paradox (Expertise Insight)

Most salts dissolve faster in hot water. Samarium(III) sulfate is an exception. It exhibits a negative solubility coefficient , meaning it is more soluble in cold water (

-

Common Failure Mode: Heating the solvent to accelerate dissolution causes the salt to precipitate as a lower hydrate, leading to heterogeneous mixtures and poor doping uniformity.

-

Correct Protocol: Dissolve

in ice-cold deionized water (

Thermal Decomposition Pathway

Understanding the thermal decay is vital for catalyst activation. You cannot simply "dry" the salt; you must navigate distinct phase changes to achieve the active Lewis Acid state.

-

Step 1 (

): Dehydration to anhydrous -

Step 2 (

): Decomposition to Samarium Oxysulfate ( -

Step 3 (

): Complete conversion to Samarium Oxide (

Part 2: Visualizing the Activation Workflow

The following diagram illustrates the critical thermal activation pathway required to transform the precursor into specific catalytic species.

Figure 1: Thermal decomposition pathway of Samarium Sulfate. Note the high temperature required to bypass the stable oxysulfate phase.

Part 3: Experimental Protocols

Protocol A: Synthesis of Active Nanocatalyst

Application: Alcohol dehydration, esterification, and soot oxidation.

Reagents:

- (99.9% purity)

-

Urea (

) or Ammonium Carbonate (Precipitating agents) -

Deionized Water (Ice cold)

Step-by-Step Methodology:

-

Dissolution (Cold Process):

-

Prepare 100 mL of DI water chilled to

. -

Add 2.0 g of

. Stir vigorously until clear. Do not apply heat.

-

-

Precipitation:

-

Add Urea in a 1:10 molar ratio (Sm:Urea).

-

Heat the solution slowly to

. The decomposition of urea releases ammonia slowly, raising pH uniformly (Homogeneous Precipitation). -

A white precipitate of Samarium Hydroxycarbonate will form.

-

-

Aging:

-

Maintain at

for 4 hours to ensure crystal growth.

-

-

Washing:

-

Centrifuge and wash the precipitate 3x with ethanol to remove sulfate ions (Check filtrate with

solution; no white haze should appear).

-

-

Calcination (Activation):

Protocol B: Synthesis of Sm-Doped Photocatalyst

Application: Degradation of organic dyes (Rhodamine B) and pollutants.[4]

Rationale:

Step-by-Step Methodology:

-

Precursor Preparation:

-

Dissolve Titanium Isopropoxide (TTIP) in absolute ethanol.

-

Separately, dissolve stoichiometric amount of

in minimal cold water.

-

-

Sol-Gel Transition:

-

Add the Sm-sulfate solution dropwise to the TTIP solution under acid hydrolysis (pH 3, using

). -

Stir for 2 hours to form a transparent sol.

-

-

Gelation:

-

Age the sol for 24 hours at room temperature to form a xerogel.

-

-

Sulfate Removal & Activation:

-

Dry at

. -

Calcine at 500^\circ C for 3 hours.

-

Note: At this lower temperature, sulfate ions may remain adsorbed on the surface, increasing surface acidity (Superacid effect), which can actually enhance photocatalytic activity for cationic dyes.

-

Part 4: Analytical Validation & Data

To validate the synthesis, compare your results against these standard parameters.

Table 1: Validation Parameters for Sm-Catalysts

| Technique | Observation | Interpretation |

| TGA (Thermogravimetry) | Weight loss step at 750-850°C | Decomposition of |

| TGA (Thermogravimetry) | Weight loss step at >950°C | Final conversion to |

| XRD (X-Ray Diffraction) | Peaks at | Cubic phase |

| FTIR | Absence of bands at 1100-1200 | Complete removal of sulfate group (if pure oxide is desired). |

| UV-Vis DRS | Red shift in absorption edge | Successful doping of |

Part 5: Mechanism of Action (Photocatalysis)

The following diagram details how Samarium doping enhances catalytic efficiency by acting as an electron trap.

Figure 2: Mechanism of Sm-doped TiO2 photocatalysis. Sm(III) acts as an electron scavenger, reducing recombination rates.

References

-

Solubility & Thermodynamics: Marshall, W. L., & Slusher, R. (1975).[5] Solubility and thermodynamic functions for a 3-2 salt, samarium sulfate, in water and sulfuric acid solutions at temperatures to 350°C. Journal of Inorganic and Nuclear Chemistry.[5]

- Thermal Decomposition: Poston, J. A., et al. (2003).

-

Photocatalysis (Sm-TiO2): Dinkar, P., et al. (2016).[6] Sm-Doped TiO2 Nanoparticles with High Photocatalytic Activity for ARS Dye Under Visible Light Synthesized by Ultrasonic Assisted Sol-Gel Method. Oriental Journal of Chemistry.

-

Nanoparticle Synthesis: Ghosh, P., et al. (2010). Synthesis and characterization of different shaped Sm2O3 nanocrystals. Journal of Physics D: Applied Physics.

- Lewis Acid Applications: Kobayashi, S. (1999). Lanthanide Triflates as Water-Tolerant Lewis Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. irjet.net [irjet.net]

- 3. (PDF) Synthesis and Characterization of Sm2O3 Nanoparticles using combustion method [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. Solubility and thermodynamic functions for a 3-2 salt, samarium sulfate, in water and sulfuric acid solutions at temperatures to 350/sup 0/C. [Comparison with solubility of lanthanum sulfate hydrate] (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

"use of samarium salts in ceramic and glass manufacturing"

Application Note: Samarium Salts in Advanced Ceramic & Glass Manufacturing

Abstract

This technical guide details the critical role of Samarium (Sm), specifically Samarium(III) oxide (

Optical Glass Engineering: Laser Cavity Filtration

In high-power Nd:YAG laser systems, Samarium-doped glass is indispensable for "flow tubes" or cladding. Its utility stems from a unique coincidence in its electronic structure:

The Mechanism: Spectral Filtering & Parasitic Suppression

-

UV Protection:

absorbs ultraviolet radiation from flashlamps, preventing solarization (color center formation) in the Nd:YAG rod, which would otherwise degrade performance over time. -

Parasitic Oscillation Suppression: In high-gain laser rods, photons emitted spontaneously can travel laterally across the rod, reflecting off the edges and depleting the population inversion (Amplified Spontaneous Emission - ASE). Sm-doped glass cladding absorbs these stray 1064 nm photons, "resetting" the boundary conditions and forcing the energy into the longitudinal lasing mode.

Protocol A: Melt-Quench Synthesis of Sm-Doped Phosphate Glass

Objective: Synthesize a homogeneous 3 mol%

Materials:

-

Ammonium Dihydrogen Phosphate (

) - Matrix former -

Samarium(III) Oxide (

, 99.99%) - Active dopant -

Aluminum Oxide (

) - Chemical durability modifier[1] -

Crucible: Platinum or High-grade Alumina

Step-by-Step Workflow:

-

Stoichiometric Calculation: Calculate molar masses to achieve a batch composition of roughly 60

– 10-

Note: Phosphate glasses are preferred for their high solubility of Rare Earth (RE) ions, preventing clustering which causes fluorescence quenching.

-

-

Pre-Calcination (Crucial Step):

-

Mix powders in an agate mortar.

-

Heat to 300°C for 2 hours to decompose

. -

Causality: Failure to pre-calcine releases massive amounts of

and

-

-

Melting:

-

Transfer calcined frit to the Pt crucible.

-

Melt at 1200°C – 1350°C for 1 hour in an electric furnace.

-

Stirring: If available, use a Pt stirring rod for the last 20 minutes to ensure dopant homogeneity.

-

-

Quenching & Annealing:

-

Pour the melt onto a pre-heated (300°C) brass or graphite mold.

-

Immediately transfer to an annealing furnace set at the glass transition temperature (

). -

Cool slowly to room temperature (1°C/min).

-

Validation: View the glass between cross-polarizers. Stress patterns indicate insufficient annealing.

-

Data Visualization: Sm-Glass Functionality

Figure 1: Functional logic of Samarium-doped glass in a laser cavity. The glass acts as a selective bandpass filter, transmitting pump light while blocking harmful UV and absorbing parasitic IR wavelengths.

Advanced Ceramics: Solid Oxide Fuel Cells (SOFC)

In the realm of energy materials, Samarium Doped Ceria (SDC) is a premier electrolyte material. Pure Ceria (

The Mechanism: Aliovalent Doping & Vacancy Formation

The substitution reaction (Kröger-Vink notation) is:

- : Samarium on a Cerium site (effective -1 charge).

- : Oxygen vacancy (effective +2 charge).

-

Why Samarium? The ionic radius of

(1.079 Å) is very close to the critical matching radius for the fluorite ceria lattice. This minimizes lattice strain (elastic relaxation) compared to other dopants like Gadolinium (

Protocol B: Co-Precipitation Synthesis of Nanocrystalline SDC

Objective: Synthesize

Materials:

-

Cerium(III) Nitrate Hexahydrate[2]

-

Precipitant: Ammonium Carbonate or Sodium Carbonate (excess)

-

Surfactant (Optional): PEG-400 (prevents agglomeration)

Step-by-Step Workflow:

-

Precursor Dissolution: Dissolve stoichiometric amounts of Ce-nitrate and Sm-nitrate in deionized water (Total metal concentration ~0.1 M).

-

Self-Validating Check: The solution must be perfectly clear. Turbidity indicates premature hydrolysis.

-

-

Co-Precipitation:

-

Add the nitrate solution dropwise into a stirred solution of Ammonium Carbonate (molar ratio Carbonate:Metal = 2:1).

-

pH Control: Maintain pH ~8.0 using Ammonium Hydroxide.

-

Observation: A white gelatinous precipitate (mixed hydroxy-carbonates) will form immediately.

-

-

Aging & Washing:

-

Age the slurry for 2 hours at 50°C.

-

Vacuum filter and wash with water/ethanol (50/50) mixture.

-

Causality: Ethanol washing reduces the surface tension during drying, preventing the formation of hard agglomerates (aggregates) that are difficult to sinter.

-

-

Calcination & Sintering:

-

Dry at 100°C overnight.

-

Calcine at 600°C – 800°C for 2 hours. (Result: Pale yellow cubic fluorite nanopowder).

-

Press into pellets and sinter at 1350°C – 1450°C for 4-6 hours to achieve >95% theoretical density.

-

Data Visualization: Ionic Conductivity Mechanism

Figure 2: The defect chemistry mechanism in Samarium-doped Ceria. The creation of oxygen vacancies is the direct cause of increased ionic conductivity.

Comparative Data: Dopant Effects

The following table illustrates why Samarium is often preferred over other Rare Earths for specific intermediate-temperature applications.

| Dopant (20 mol%) | Ionic Radius (Å) | Lattice Mismatch vs Ce | Conductivity @ 600°C (S/cm) | Application Note |

| Samarium ( | 1.079 | Minimal | ~0.012 | Best for IT-SOFC (500-700°C) |

| Gadolinium ( | 1.053 | Low | ~0.010 | Standard industry benchmark |

| Yttrium ( | 1.019 | Moderate | ~0.006 | Better for high temp (>800°C) |

| Lanthanum ( | 1.160 | High | ~0.004 | High lattice strain limits mobility |

Characterization & Validation

To ensure scientific integrity, the synthesized materials must be validated using the following methods:

-

X-Ray Diffraction (XRD):

-

Expectation: For SDC, look for a cubic fluorite structure.[4] A shift in peak position (Vegard’s Law) compared to pure

confirms -

Failure Mode: Appearance of small peaks corresponding to pure

indicates incomplete solid solution (sintering temperature too low).

-

-

Photoluminescence (PL) Spectroscopy (for Glass):

-

Excitation: 400 nm (Blue/UV).

-

Emission: Distinct peaks at 560 nm (Green), 600 nm (Orange), and 645 nm (Red).

-

Validation: The ratio of Orange/Red intensity provides data on the local symmetry around the Sm ion.

-

-

Impedance Spectroscopy (EIS) (for Ceramics):

-

Measure conductivity from 300°C to 800°C.

-

Plot: Arrhenius plot (

vs

-

References

-

MDPI. (2025). Samarium-Doped Lead Phosphate Glass: Optical Experiments and Calculations Using the Judd–Ofelt Theory. Retrieved from [Link]

-

Institute of Metallurgy and Materials Science (IMIM). (2023). Enhancing Samarium-Doped Ceria Electrolytes with Manganese for Solid Oxide Fuel Cell. Retrieved from [Link]

-

ResearchGate. (2012). An efficient SOFC based on samaria-doped ceria (SDC) electrolyte. Retrieved from [Link]

-

AZoM. (2007).[5] Electrochemical Properties of Solid Oxide Fuel Cell with Sm-Doped Ceria Electrolyte. Retrieved from [Link]

-

Scientific.Net. (2016). Effect of Samarium Oxide on Structural and Optical Properties of Zinc Silicate Glass Ceramics. Retrieved from [Link]

-

HYRD Glass. (n.d.). Samarium Doped Glass Laser Flow Tube Used In Laser. Retrieved from [Link]

Sources

Application Note: Samarium(III) Sulfate Octahydrate as a Source for Sm-153 Radiopharmaceuticals

Executive Summary

Samarium-153 (

This guide details the methodology for utilizing sulfate salts as a neutron target. It specifically addresses the critical safety protocols required to manage hydration water in reactor environments and the radiochemical purification necessary to remove Phosphorus-32 (

Material Science & Nuclear Physics

The Precursor: Samarium(III) Sulfate Octahydrate

Unlike oxide targets which require acidic dissolution (HCl/HNO

-

Hydration Water: The "octahydrate" component implies 8 water molecules per formula unit. Under reactor flux temperatures (>100°C), this water vaporizes, creating dangerous overpressure in sealed quartz ampoules.

-

Sulfur Activation: The

atoms in the sulfate anion are susceptible to fast neutron activation via

Nuclear Data Table

| Parameter | Value | Notes |

| Target Isotope | Natural abundance: 26.7%. Enrichment recommended. | |

| Reaction | Thermal neutron capture.[2][3][4][5] | |

| Cross Section | 206 barns | High cross-section allows efficient production.[6] |

| Primary Decay | ||

| Imaging Photon | ||

| Impurity Risk | Requires fast neutron filtration or chemical separation. |

Experimental Protocol: Target Engineering

Phase A: Dehydration (CRITICAL SAFETY STEP)

Objective: Remove hydration water to prevent ampoule explosion inside the reactor.

-

Weighing: Accurately weigh 50–100 mg of

into a clean quartz ampoule. -

Stepwise Heating:

-

Heat to 110°C for 2 hours (Loss of loosely bound water).

-

Ramp to 450°C for 4 hours (Complete dehydration to anhydrous

). -

Note: Do not exceed 800°C to avoid decomposition of the sulfate moiety.

-

-

Sealing: Flame-seal the quartz ampoule under vacuum (

mbar) immediately upon cooling to prevent re-absorption of atmospheric moisture.

Phase B: Irradiation

Facility: Nuclear Research Reactor (Thermal Flux >

-

Loading: Place sealed quartz ampoule in an aluminum irradiation can.

-

Flux Selection:

-

Preferred: Thermal column (high thermal/fast neutron ratio).

-

Mandatory: If fast neutron flux is significant (

), post-irradiation purification for

-

-

Duration: Irradiate for 24–72 hours depending on specific activity requirements.

-

Cooling: Allow 12–24 hours decay to eliminate short-lived impurities (e.g.,

from

Chemical Processing & Labeling (Sm-EDTMP)

Phase C: Dissolution and Purification

Rationale: Direct dissolution of sulfate targets may yield

-

Open Ampoule: Crush quartz ampoule in a lead-shielded hot cell.

-

Dissolution: Add 2.0 mL of 0.1 M HCl. The anhydrous sulfate dissolves readily.

-

Purification (P-32 Removal):

-

Column: Dowex 50W-X8 (Cation Exchange Resin), pre-conditioned with 0.1 M HCl.

-

Load: Apply the dissolved target solution.

binds to the resin; -

Wash: Rinse with 10 mL Water to remove residual anions.

-

Elute: Elute

with 4.0 mL of 4 M HCl. Evaporate to dryness and reconstitute in 0.05 M HCl.

-

Phase D: Ligand Complexation (EDTMP)

Ligand: Ethylenediamine tetra(methylene phosphonic acid).[7]

-

Preparation of Kit:

-

Dissolve 35 mg EDTMP in 1 mL NaOH (pH adjusted to ~10.5).

-

Stoichiometry: A high molar excess of EDTMP (approx 50:1 to 250:1 ligand:metal) is required to prevent hydrolysis of Samarium at physiological pH.

-

-

Labeling Reaction:

-

Add

solution (from Step C) to the EDTMP vial. -

Adjust pH to 7.5 – 8.5 using 1 M NaOH or HCl. Crucial: At pH < 7, complexation yield drops; at pH > 10, hydrolysis competes.

-

Incubation: Heat at 75°C for 30 minutes . (While room temperature labeling is possible, heat ensures thermodynamic stability).

-

-

Final Formulation: Dilute with sterile saline (0.9% NaCl) to desired activity concentration.

Workflow Visualization

The following diagram illustrates the critical path from sulfate precursor to clinical dose, highlighting the divergence point for P-32 purification.

Figure 1: Production workflow for Sm-153 from sulfate targets, emphasizing the dehydration safety step and P-32 purification.

Quality Control (QC) Specifications

To ensure the product is safe for clinical use, the following parameters must be validated.

| Test Parameter | Method | Acceptance Criteria |

| Visual Inspection | Direct Observation | Clear, colorless solution; particle-free. |

| pH | Micro-pH meter | 7.0 – 8.5 |

| Radionuclidic Purity | HPGe Gamma Spectroscopy | |

| P-32 Impurity | Beta Spectroscopy / Bremsstrahlung | |

| Radiochemical Purity | ITLC-SG (Mobile Phase: | |

| Sterility | Membrane Filtration / Thioglycollate | No growth after 14 days. |

QC Decision Logic

Figure 2: Quality Control decision tree. Note that failure at the Beta Spec stage usually indicates insufficient purification of the sulfate target.

References

-

IAEA TECDOC-1340. (2003). Manual for Reactor Produced Radioisotopes. International Atomic Energy Agency.[8][9][10] [Link]

-

National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for Samarium-153 lexidronam. [Link]

-

Frontiers in Medicine. (2021).[11] Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy. [Link]

-

Applied Radiation and Isotopes. (2012). Production, Quality Control and Biological Evaluation of Sm-EDTMP in Wild-Type Rodents. [Link]

-

Journal of Radioanalytical and Nuclear Chemistry. Separation of carrier-free P-32 from sulfur targets. (Contextual reference for P-32 purification logic). [Link]

Sources

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 8. nuclearforgood.com [nuclearforgood.com]

- 9. www-pub.iaea.org [www-pub.iaea.org]

- 10. www-pub.iaea.org [www-pub.iaea.org]

- 11. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Electrospinning of Samarium-Cobalt (Sm-Co) Nanofibers from Precursors

Audience: Researchers, materials scientists, and professionals in magnetic materials development.

Abstract: This document provides a comprehensive guide to the synthesis of one-dimensional (1D) samarium-cobalt (Sm-Co) nanofibers using the electrospinning technique. Sm-Co alloys are high-performance permanent magnets critical for applications demanding high-temperature stability and corrosion resistance. Fabricating these materials as nanofibers offers unique advantages, including high surface-area-to-volume ratios and the potential for enhanced magnetic properties arising from shape anisotropy. This guide details the entire workflow, from precursor solution chemistry and preparation to the electrospinning process and essential post-processing thermal treatments. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthesis process.

Scientific Foundation & Rationale

Samarium-cobalt magnets, particularly phases like SmCo₅ and Sm₂Co₁₇, are indispensable in sectors such as aerospace, military, and high-performance motors. Traditional powder metallurgy methods for producing these magnets can be complex and energy-intensive. Electrospinning presents a versatile and scalable "bottom-up" approach to create continuous nanofibers with diameters controllable from the micro- to nanoscale.[1][2]

The core principle of this process involves three sequential stages:

-

Precursor Solution Formulation: Creating a homogenous solution containing a polymer (to provide viscosity for fiber formation), samarium and cobalt salts (the metal precursors), and a suitable solvent system.

-

Electrospinning: Applying a high-voltage electric field to the precursor solution, which overcomes surface tension and ejects a charged jet. As the jet travels towards a collector, the solvent evaporates, leaving behind a non-woven mat of composite polymer/salt nanofibers.[2][3]

-

Thermal Post-Processing: A two-step heat treatment involving calcination to remove the polymer and convert salts to oxides, followed by a reduction-diffusion process to form the final crystalline Sm-Co alloy phase.[4][5]

The high aspect ratio of the resulting nanofibers can induce significant shape anisotropy, which, combined with the intrinsic magnetocrystalline anisotropy of the Sm-Co system, can lead to excellent hard magnetic properties.[4]

Experimental Workflow Overview

The entire process, from chemical precursors to final characterized nanofibers, follows a logical and critical path. Each step directly influences the quality, morphology, and magnetic properties of the final product.

Caption: Overall workflow for Sm-Co nanofiber synthesis.

Detailed Protocols & Methodologies

Protocol 1: Precursor Solution Preparation

The quality of the precursor solution is paramount for achieving uniform, bead-free nanofibers. The polymer provides the necessary viscosity and chain entanglement for fiber formation, while the metal salts are the source of the final magnetic material.

Causality: The stoichiometry of the metal precursors is a critical control point. For instance, to synthesize single-phase Sm₂Co₁₇ fibers, the atomic ratio of Sm³⁺/(Sm³⁺+Co²⁺) must be precisely controlled.[5][6] Deviations from the target stoichiometry will result in the formation of mixed magnetic phases (e.g., Co-Sm₂Co₁₇ or Sm₂Co₁₇-Sm₂Co₇), which can negatively impact the final magnetic properties like coercivity and saturation magnetization.[4][6]

Materials & Reagents:

| Component | Formula | Purpose | Typical Supplier |

|---|---|---|---|

| Samarium(III) nitrate hexahydrate | Sm(NO₃)₃·6H₂O | Samarium precursor | Sigma-Aldrich |

| Cobalt(II) nitrate hexahydrate | Co(NO₃)₂·6H₂O | Cobalt precursor | Sigma-Aldrich |

| Polyvinylpyrrolidone (PVP) | (C₆H₉NO)n, Mw ~1,300,000 | Polymer carrier | Sigma-Aldrich |

| Deionized (DI) Water | H₂O | Solvent | --- |

| Ethanol (Absolute) | C₂H₅OH | Co-solvent | --- |

Step-by-Step Protocol:

-

Stoichiometric Calculation: Calculate the required mass of Sm(NO₃)₃·6H₂O and Co(NO₃)₂·6H₂O to achieve the desired atomic percentage of Samarium. For single-phase Sm₂Co₁₇, a target of 10.6 at.% Sm is effective.[4][5]

-

Solvent Preparation: Prepare a mixed solvent system. A common ratio is 3:1 DI water to ethanol by volume.[4]

-

Dissolving Precursors: Dissolve the calculated amounts of the samarium and cobalt nitrate salts into the mixed solvent.

-

Homogenization: Use an acoustic mixer (e.g., Resodyn PharmaRAM™ I) at ~60 Hz for 10 minutes to ensure the salts are fully dissolved and the solution is homogeneous.[4]

-

Polymer Addition: Gradually add PVP to the solution while stirring until the desired concentration is reached (e.g., 4.0 wt.%). Continue mixing until the PVP is completely dissolved, which may take several hours.

-

Solution Characterization (Self-Validation): Before spinning, it is crucial to measure the solution properties. For consistent fiber morphology, the viscosity and electrical conductivity should be within a narrow range. Aim for a viscosity of approximately 118-120 cP and an electrical conductivity of 26.5-27.5 mS/cm.[4] These parameters ensure that the electrospinning process is stable and reproducible.

Protocol 2: Electrospinning of Composite Fibers

Electrospinning uses a strong electric field to draw a solution into fibers.[1][7] The process parameters must be carefully optimized to control fiber diameter and uniformity.

Causality: The interplay between applied voltage, solution flow rate, and tip-to-collector distance governs the fiber morphology.[8][9]

-

Applied Voltage: A sufficiently high voltage is needed to overcome the solution's surface tension and form a Taylor cone, initiating the jet.[2] Increasing voltage can lead to greater stretching of the polymer jet, often resulting in smaller fiber diameters.[9][10]

-

Flow Rate: The flow rate must be balanced with the rate of jet ejection. A high flow rate can lead to the formation of beads or thicker fibers because the solvent doesn't have enough time to evaporate.[9]

-

Environmental Control: Temperature and humidity can significantly affect solvent evaporation rates and polymer solidification, thereby influencing fiber morphology.[1]

Apparatus & Parameters:

| Parameter | Typical Value / Range | Effect on Fiber Morphology |

|---|---|---|

| Applied Voltage | 15 - 25 kV | Higher voltage generally decreases diameter.[9][10] |

| Solution Feed Rate | 0.1 - 0.5 mL/hr | Higher flow rate generally increases diameter.[9] |

| Tip-to-Collector Distance | 10 - 20 cm | Affects flight time and solvent evaporation. |

| Needle Gauge | 22 - 27 G | Smaller gauge can influence initial jet diameter. |

| Collector Type | Rotating drum or flat plate | Rotating drum promotes fiber alignment. |

| Ambient Temperature | 20 - 30 °C | Affects solvent evaporation rate.[1] |

| Relative Humidity | 30 - 50% | Affects solvent evaporation and polymer solidification.[1] |

Step-by-Step Protocol:

-

Setup: Assemble the electrospinning apparatus, ensuring all components are clean and dry. A standard setup includes a high-voltage power supply, a syringe pump, a syringe with a blunt-tip needle, and a grounded collector.[2]

-

Loading: Load the prepared precursor solution into a syringe and mount it onto the syringe pump.

-

Positioning: Position the needle tip at the desired distance from the collector.

-

Initiation: Set the syringe pump to the desired flow rate. Apply the high voltage between the needle tip and the collector. A Taylor cone should form at the needle tip, from which a polymer jet will erupt.[2]

-

Collection: Allow the process to run for the desired duration to collect a sufficient mat of as-spun nanofibers on the collector.

-

Drying: Carefully remove the collected fiber mat and dry it in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to remove any residual solvent.

-

Morphological Check (Self-Validation): Before proceeding, inspect a small sample of the as-spun fibers using Scanning Electron Microscopy (SEM). The fibers should be uniform, continuous, and largely free of beads. This check confirms the stability of the electrospinning process.[1] The as-spun fibers will be amorphous at this stage.[4]

Protocol 3: Thermal Post-Processing (Calcination & Reduction)

This is the most critical stage for converting the amorphous, organic-inorganic composite fibers into a crystalline, metallic Sm-Co magnetic material. It is a multi-step process requiring precise control over temperature and atmosphere.

Causality:

-

Calcination: This initial heating step in air serves to decompose the polymer (PVP) and the nitrate salts, converting them into a mixed metal oxide intermediate (e.g., SmCoO₃ and Co₃O₄).[4][11] The temperature must be high enough for complete organic removal but controlled to prevent excessive grain growth.

-

Reduction-Diffusion: This subsequent step, performed under a reducing atmosphere (e.g., Ar/H₂), reduces the metal oxides to their metallic states. The high temperature promotes the diffusion of Sm and Co atoms to form the desired intermetallic crystalline phase (e.g., Sm₂Co₁₇).[4][5]

Caption: Key transformations during thermal post-processing.

Step-by-Step Protocol:

-

Calcination:

-

Place the as-spun fiber mat in a ceramic crucible.

-

Insert the crucible into a tube furnace.

-

Heat the sample in air to 800 °C at a ramp rate of 5 °C/min.[4]

-

Hold at 800 °C for 2-4 hours to ensure complete conversion to the oxide phases.

-

Allow the furnace to cool naturally to room temperature. The resulting fibers will be brittle metal oxides.

-

-

Reduction & Diffusion:

-

Place the calcined oxide fibers into the tube furnace.

-

Purge the furnace tube with a reducing gas mixture (e.g., 5% H₂ in Argon) for at least 30 minutes to remove all oxygen.

-

While maintaining the reducing gas flow, heat the sample to a temperature between 850 °C and 950 °C.

-

Hold at the target temperature for 4-6 hours to allow for complete reduction and inter-diffusion of the metals.

-

Cool the furnace to room temperature under the reducing gas atmosphere to prevent re-oxidation.

-

Characterization & Validation

To validate the success of the protocol, a suite of characterization techniques is necessary.

-

Morphology: Field Emission Scanning Electron Microscopy (FE-SEM) is used to analyze the fiber diameter, surface morphology, and uniformity after each major step (as-spun, calcined, reduced).[12]

-

Crystallinity: X-ray Diffraction (XRD) is essential to confirm the phase composition. The XRD pattern of the as-spun fibers will be amorphous, the calcined fibers will show peaks corresponding to SmCoO₃ and Co₃O₄, and the final reduced fibers should show the characteristic peaks of the target Sm-Co phase, such as Sm₂Co₁₇.[4][5]

-

Magnetic Properties: A Vibrating Sample Magnetometer (VSM) is used to measure the magnetic hysteresis (M-H) loop of the final nanofibers at room temperature. Key parameters to extract are the saturation magnetization (Ms), remanence (Mr), and intrinsic coercivity (Hci), which define the material's performance as a permanent magnet.[4]

Conclusion

The combination of electrospinning and a subsequent reduction-diffusion process is a highly effective method for fabricating high-quality Sm-Co sub-micron fibers.[4] By precisely controlling the precursor solution stoichiometry and the parameters of the electrospinning and thermal treatment steps, it is possible to produce nanofibers with controlled dimensions, desired crystalline phases, and excellent hard magnetic properties.[4][6] This guide provides a robust and scientifically-grounded framework for researchers to successfully synthesize and explore these advanced magnetic nanomaterials.

References

-

Lee, J., Hwang, T. Y., Kang, M. K., Cho, H. B., Kim, J., Lee, W., ... & Choa, Y. H. (2018). Synthesis of Samarium-Cobalt Sub-micron Fibers and Their Excellent Hard Magnetic Properties. Frontiers in Chemistry, 6, 29.

-

Lee, J., Hwang, T. Y., Kang, M. K., et al. (2018). Synthesis of Samarium-Cobalt Sub-micron Fibers and Their Excellent Hard Magnetic Properties. PubMed.

-

Lee, J., Hwang, T. Y., Kang, M. K., et al. (2018). Synthesis of Samarium-Cobalt Sub-micron Fibers and Their Excellent Hard Magnetic Properties. ResearchGate.

-

FE-SEM micrographs of samples obtained after; (A) electrospinning, (B)... ResearchGate. (n.d.).

-

Panda, P. K., & Sahoo, T. R. (2015). Preparation and characterization of Samaria nanofibers by electrospinning. ResearchGate.

-

Bhattacharyya, S., et al. (n.d.). Ceramic Nanofibers by Electrospinning Technique—A Review. SciSpace.

-

Hussain, I., et al. (2024). Production of Nanofibers by Electrospinning as Carriers of Agrochemical. MDPI.

-

Fabrication and Characterization of Electrospun Fibers. Nanoscience Instruments. (n.d.).

-

md. (2025). Electrospinning for Nanofiber Production. Medium.

-

Method for Electrospinning Customizable Nanofibers. Tech Briefs. (2020).

-

Ji, D., Lin, Y., Guo, X., et al. (2024). Electrospinning of nanofibres. Nature Reviews Methods Primers.

-

Adesanmi, B., Ayivi, R., McLamore, E. S., & Obare, S. O. (2024). Synthesis of Carbon Nanofibers by Electrospinning. Protocols.io.

-

Electrospun cobalt-ZIF micro-fibers for efficient water oxidation under unique pH conditions. (n.d.). Royal Society of Chemistry.

-

Nanofiber Synthesis: From Electrospinning to Template Synthesis. Matregenix. (n.d.).

-

Wang, C., Yan, K. W., Lin, Y. D., & Hsieh, P. C. (2019). Fabrication of Electrospun Polymer Nanofibers with Diverse Morphologies. Molecules, 24(20), 3783.

-

What is Calcination? FEECO International. (2025).

-

Calcination and Mineral Processing. Advanced Cyclone Systems. (n.d.).

-

Devi, N., et al. (2021). Recovery of Samarium and Cobalt from Sm–Co Magnet Waste Using a Phosphonium Ionic Liquid Cyphos IL 104. ResearchGate.

-

Calcination Process. YouTube. (2025).

-

Al-Hada, N. M., et al. (2024). Electrospun Cu–Co ferrite nanofibers: synthesis, structure, optical and magnetic properties, and anti-cancer activity. RSC Advances, 14(12), 8263-8276.

-

Kaya, E., et al. (2024). Recovery of samarium and cobalt/iron oxide from SmCo magnets through acid baking and water leaching. ResearchGate.

-

Chen, Y. C., et al. (2024). Experimental Study on the Separation of Selected Metal Elements (Sm, Co, Fe, and Cu) from Nitric Acid Leachate Using Specific Precipitants. MDPI.

Sources

- 1. nanoscience.com [nanoscience.com]

- 2. medium.com [medium.com]

- 3. Fabrication of Electrospun Polymer Nanofibers with Diverse Morphologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Samarium-Cobalt Sub-micron Fibers and Their Excellent Hard Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. scispace.com [scispace.com]

- 9. Production of Nanofibers by Electrospinning as Carriers of Agrochemical [mdpi.com]

- 10. Method for Electrospinning Customizable Nanofibers - Tech Briefs [techbriefs.com]

- 11. feeco.com [feeco.com]

- 12. researchgate.net [researchgate.net]

"sol-gel synthesis of samarium-doped ceria nanopowders"

Application Note & Protocol: AN-SDC01

A Comprehensive Guide to the Sol-Gel Synthesis of Nanocrystalline Samarium-Doped Ceria (SDC)

Abstract & Introduction

Samarium-Doped Ceria (SDC), with the general formula SmₓCe₁₋ₓO₂-δ, is a critical ceramic material renowned for its high ionic conductivity and catalytic activity. These properties make it a leading candidate for applications in solid oxide fuel cells (SOFCs) as an electrolyte material, in catalysis for oxidation reactions, and as a UV absorbent.[1][2] The performance of SDC is intrinsically linked to its microstructural properties, including crystallite size, surface area, and the concentration of oxygen vacancies. Doping the ceria (CeO₂) lattice with a lower-valent cation like samarium (Sm³⁺) generates extrinsic oxygen vacancies to maintain charge neutrality, significantly enhancing oxygen ion mobility.[1][3][4]

Among various synthesis techniques, the sol-gel method offers exceptional control over the final product's stoichiometry, homogeneity, and particle size at relatively low processing temperatures.[5] This application note provides a detailed, field-proven protocol for the synthesis of SDC nanopowders via a citrate-based sol-gel route. We will delve into the mechanistic principles behind the process, explain the critical role of each experimental parameter, and outline a comprehensive characterization workflow to validate the synthesis and material properties.

The Sol-Gel Mechanism: A Controlled Path to Nanomaterials

The sol-gel process is a wet-chemical technique that involves the evolution of a network through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid-phase network (gel). In the context of SDC synthesis, this process ensures atomic-level mixing of the cerium and samarium precursors, which is paramount for achieving a homogeneous solid solution upon calcination.

The citrate-based route is particularly effective. Citric acid acts as a multidentate ligand, chelating with the Ce⁴⁺ and Sm³⁺ metal cations in the precursor solution.[6][7] This chelation accomplishes two critical functions:

-

Homogenization: It forms stable, water-soluble metal-citrate complexes, preventing the preferential precipitation of one metal hydroxide over the other when the pH is adjusted.[7]

-

Steric Hindrance: The bulky organic ligands surround the metal ions, keeping them separated and inhibiting premature agglomeration, which is key to forming nanoparticles.[8]

Upon heating, the solution undergoes polymerization and cross-linking, forming a viscous gel that traps the metal-citrate complexes within a three-dimensional polymer-like matrix. The final calcination step serves to burn off this organic matrix and induce the crystallization of the desired SDC cubic fluorite phase.[9][10]

Figure 2: Recommended workflow for the comprehensive characterization of SDC nanopowders.

-

X-ray Diffraction (XRD): This is the primary technique to confirm the formation of the desired crystalline phase. The diffraction pattern should correspond to the cubic fluorite structure of CeO₂. Successful incorporation of the larger Sm³⁺ ion into the CeO₂ lattice will cause a slight shift of the diffraction peaks to lower 2θ angles (according to Bragg's Law), indicating lattice expansion. The absence of Sm₂O₃ peaks confirms the formation of a single-phase solid solution. [1][11]The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. [12]* Scanning and Transmission Electron Microscopy (SEM/TEM): These techniques are used to visualize the morphology, particle size, and degree of agglomeration of the nanopowders. [1][2][13]The sol-gel method typically yields spherical or near-spherical nanoparticles.

-

Raman Spectroscopy: This is a powerful, non-destructive tool for probing the vibrational modes of the material and is particularly sensitive to defects. Pure CeO₂ exhibits a strong F₂g mode around 465 cm⁻¹. Doping with samarium induces lattice disorder and oxygen vacancies, which results in a broadening and shifting of this main peak and the appearance of new peaks associated with defect modes. [2][14]* X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and oxidation states at the surface of the nanoparticles. It is particularly useful for quantifying the ratio of Ce³⁺ to Ce⁴⁺ ions, which is directly related to the concentration of oxygen vacancies. [1][14]

Conclusion

The citrate-based sol-gel method is a robust and highly reproducible technique for synthesizing high-quality, nanocrystalline samarium-doped ceria powders. By carefully controlling key parameters such as pH, chelating agent concentration, and calcination temperature, researchers can precisely tailor the material's properties to meet the demanding requirements of advanced applications in energy and catalysis. The protocol and characterization workflow detailed in this note provide a self-validating system for the successful synthesis and analysis of SDC nanopowders.

References

- Indian Academy of Sciences. (n.d.). One-step synthesis of samarium-doped ceria and its CO catalysis.

- OSTI.gov. (n.d.). The role of precursor decomposition in the formation of samarium doped ceria nanoparticles via solid-state microwave synthesis.

- ACS Omega. (2023, December 20). Doped Ceria Nanomaterials: Preparation, Properties, and Uses.

- National Center for Biotechnology Information. (n.d.). Doped Ceria Nanomaterials: Preparation, Properties, and Uses.

- ResearchGate. (2025, August 6). Characterization of samarium-doped ceria powders prepared by hydrothermal synthesis for use in solid state oxide fuel cells.

- MDPI. (2020, June 28). Sol–Gel Synthesis, Physico-Chemical and Biological Characterization of Cerium Oxide/Polyallylamine Nanoparticles.

- Építôanyag. (n.d.). Titania-Ceria surfactant assisted sol-gel synthesis and characterization.

- Materials Open Research. (2024, January 9). Synthesis and optimization of ceria variants via sol-gel combustion method for environmental remediation.

- SpringerLink. (n.d.). Proteic sol–gel synthesis of Gd-doped ceria: a comprehensive structural, chemical, microstructural and electrical.

- ResearchGate. (2025, August 7). Synthesis of Nanocrystalline Samarium-Doped CeO2 (SDC) Powders As a Solid Electrolyte By Using a Simple Solvothermal Route | Request PDF.

- Cambridge University Press. (2020, March 2). Effect of the calcination temperature on the properties of Sm-doped CeO 2.

- SpringerLink. (2020, June 17). Synthesis and characterization of ceria nanoparticles by complex-precipitation route.

- ResearchGate. (2025, August 10). (PDF) Influence of Calcination on the Properties of Nickel Oxide-Samarium Doped Ceria Carbonate (NiO-SDCC) Composite Anodes.

- Aerosol and Air Quality Research. (2023, March 6). Effects of Synthesis Conditions on Rare Earth Doped Iron Oxide Catalyst for Selective Catalytic Reduction of NOx with NH3.

- Polish Academy of Sciences. (n.d.). Characteristics of Samaria-Doped Ceria Prepared by Pechini Method.

- Beilstein Journals. (2023, June 27). Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments.

- Journal of Ovonic Research. (2025, May 25). Effect of temperatures variation on the synthesis and characterization of cerium oxide nanoparticles by co-precipitation method.

- MDPI. (2023, January 20). Facial One-Pot Synthesis, Characterization, and Photocatalytic Performance of Porous Ceria.

- University of Kentucky UKnowledge. (2021, January 1). The Characterization of Purified Citrate-Coated Cerium Oxide Nanoparticles Prepared via Hydrothermal Synthesis.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Doped Ceria Nanomaterials: Preparation, Properties, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. materialsopenresearch-files.f1000.com [materialsopenresearch-files.f1000.com]

- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. emerald.com [emerald.com]

- 12. mdpi.com [mdpi.com]

- 13. osti.gov [osti.gov]

- 14. repositorio.ufrn.br [repositorio.ufrn.br]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Samarium(III) Sulfate Solutions

Welcome to the technical support center for the handling and use of Samarium(III) sulfate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimental work. Our focus is on preventing the hydrolysis of Samarium(III) sulfate to ensure the stability and reliability of your solutions.

Introduction to Samarium(III) Sulfate and the Challenge of Hydrolysis

Samarium(III) sulfate (Sm₂(SO₄)₃), typically available as the octahydrate (Sm₂(SO₄)₃·8H₂O), is a water-soluble samarium salt used in various chemical synthesis and materials science applications.[1][2] As a hygroscopic compound, it readily absorbs moisture from the atmosphere.[1]

The primary challenge in working with aqueous solutions of Samarium(III) sulfate is its propensity for hydrolysis. The samarium(III) ion (Sm³⁺) in an aqueous environment is a Lewis acid and will react with water molecules. This process, known as hydrolysis, leads to the formation of hydroxo complexes (e.g., [Sm(OH)]²⁺, [Sm(OH)₂]⁺) and can ultimately result in the precipitation of insoluble samarium hydroxide (Sm(OH)₃) or basic samarium sulfates.[3] This precipitation alters the concentration of the samarium solution and can negatively impact experimental results.

This guide provides practical, field-proven protocols and troubleshooting advice to prevent hydrolysis and maintain the integrity of your Samarium(III) sulfate solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when preparing and using Samarium(III) sulfate solutions.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Cloudiness or precipitate forms immediately upon dissolving the salt. | 1. High pH of the deionized water: The pH of the water is at or above the level where hydrolysis begins (pH > 3).[4] 2. Poor quality starting material: The Samarium(III) sulfate may have been improperly stored and has already begun to hydrolyze. | 1. Acidify the water before adding the salt. Add a small amount of dilute sulfuric acid to the water to lower the pH to a range of 2-3.[5] 2. Use high-purity, properly stored Samarium(III) sulfate. Ensure the starting material is a free-flowing powder and has been stored in a tightly sealed container in a dry environment.[6] |

| A clear solution becomes cloudy or forms a precipitate over time. | 1. Gradual increase in pH: Absorption of atmospheric CO₂, which can form carbonic acid and alter the pH, or interaction with alkaline glassware. 2. Temperature fluctuations: The solubility of Samarium(III) sulfate decreases as temperature increases, which can lead to precipitation in a saturated or near-saturated solution. | 1. Ensure the solution is sufficiently acidic. A pH of 2-3 should be maintained. Store the solution in a tightly sealed container to minimize gas exchange.[7] 2. Store the solution at a constant, cool temperature. Avoid storing in direct sunlight or areas with significant temperature swings. |

| Incomplete dissolution of the salt, even with stirring. | 1. Attempting to dissolve too much salt: The concentration exceeds the solubility limit of Samarium(III) sulfate in water. 2. Formation of a passivating layer: A layer of hydrolyzed samarium species may be forming on the surface of the salt particles, preventing further dissolution. | 1. Consult solubility data and prepare a more dilute solution. 2. Add a small amount of dilute sulfuric acid to the suspension. The acidic conditions will dissolve the hydrolyzed layer and promote complete dissolution. |

| The solution has a slight, persistent opalescence. | Early-stage hydrolysis: Formation of colloidal-sized particles of samarium hydroxide or basic sulfates that are too small to precipitate but large enough to scatter light. | Lower the pH of the solution. Add a small amount of dilute sulfuric acid dropwise while stirring until the solution becomes clear. Monitor the pH to ensure it is in the stable range of 2-3. |

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of Samarium(III) sulfate hydrolysis?

A1: The Sm³⁺ ion in water is hydrated, forming [Sm(H₂O)ₙ]³⁺. This complex acts as a weak acid, donating a proton to a surrounding water molecule in a stepwise equilibrium:

[Sm(H₂O)ₙ]³⁺ + H₂O ⇌ [Sm(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺